molecular formula C13H22N2O3 B8752056 tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate

tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate

Cat. No.: B8752056
M. Wt: 254.33 g/mol
InChI Key: OYVVKCJFSGWRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3. It is a piperidine derivative that is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-4-[(dimethylamino)methylene]-3-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and dimethylamino compounds. One common method involves the use of tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of tert-butyl-4-[(dimethylamino)methylene]-3-oxopiperidine-1-carboxylate can be scaled up using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl-4-[(dimethylamino)methylene]-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl-4-[(dimethylamino)methylene]-3-oxopiperidine-1-carboxylate include:

Uniqueness

What sets tert-butyl-4-[(dimethylamino)methylene]-3-oxopiperidine-1-carboxylate apart is its unique combination of a piperidine ring with a dimethylamino group and a tert-butyl ester. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 4-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-14(4)5)11(16)9-15/h8H,6-7,9H2,1-5H3

InChI Key

OYVVKCJFSGWRSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CN(C)C)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of tert-butyl 3-oxopiperidine-1-carboxylate (1 g, 5 mmol) was added DMF-DMA (2 mL). The mixture was stirred at 100° C. for 2 hours. The mixture was concentrated by vacuum and the residue was directly for the next step (1.20 g, yield: 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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